2-Methyl-5H-chromeno[2,3-B]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyridine ring, with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one can be achieved through multicomponent reactions. One common method involves the Hantzsch reaction, where 3-formylchromone reacts with methyl acetoacetate and ammonium acetate in an aqueous medium, in the presence of tetrabutylammonium bromide as a phase transfer catalyst . This reaction is often assisted by ohmic heating, which involves the passage of an alternating electric current of high frequency within the reaction media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and phase transfer catalysts in aqueous media suggests that these methods could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted chromeno-pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5H-chromeno[2,3-B]pyridin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-5H-chromeno[2,3-B]pyridin-5-one include:
- 5H-chromeno[2,3-B]pyridine-3-carboxylate
- 5H-chromeno[2,3-B]pyrimidin-5-one
- 5H-chromeno[2,3-B]pyridine-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
59663-04-6 |
---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO2/c1-8-6-7-10-12(15)9-4-2-3-5-11(9)16-13(10)14-8/h2-7H,1H3 |
InChI Key |
AYVSJEOWGAMEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.